DHOG

Übersicht

Beschreibung

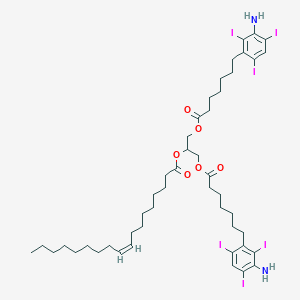

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of multiple iodine atoms, which contribute to its high molecular weight and distinctive properties.

Vorbereitungsmethoden

The synthesis of 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their coupling to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

DHOG is primarily recognized for its role as a biochemical intermediate. It is involved in several metabolic pathways, particularly in the context of amino acid metabolism and energy production.

Key Functions:

- Metabolic Intermediate: this compound acts as an intermediate in the conversion of certain amino acids, contributing to the Krebs cycle and facilitating energy production.

- Potential Antioxidant Properties: Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Medical Applications

The medical applications of this compound are particularly promising, especially in the fields of oncology and regenerative medicine.

Case Studies:

- Cancer Research: Research indicates that this compound may play a role in cancer metabolism. A study explored how alterations in this compound levels can influence tumor growth and response to therapy. This suggests potential use in targeted cancer therapies.

- Neuroprotection: Investigations into neurodegenerative diseases have shown that this compound could help protect neuronal cells from apoptosis (programmed cell death), indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.

Environmental Applications

In environmental science, this compound has been studied for its role in bioremediation processes.

Environmental Impact:

- Bioremediation Agent: this compound can enhance the biodegradation of pollutants in contaminated environments. Its ability to act as a carbon source for microbial communities makes it valuable in soil and water remediation efforts.

Comparative Data Table

The following table summarizes the key applications of this compound across different fields:

| Application Area | Description | Notable Findings |

|---|---|---|

| Biochemistry | Metabolic intermediate in energy production | Involved in Krebs cycle |

| Medical Research | Potential use in cancer therapies | Alters tumor growth dynamics |

| Neuroprotective properties | Protects neuronal cells from apoptosis | |

| Environmental Science | Enhances biodegradation of pollutants | Effective carbon source for microbes |

Wirkmechanismus

The mechanism of action of 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate involves its interaction with specific molecular targets. The iodine atoms in the compound enhance its ability to absorb X-rays, making it effective as a contrast agent. The compound’s structure allows it to bind to certain receptors or enzymes, influencing biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate stands out due to its high iodine content and unique structural features. Similar compounds include other iodine-containing contrast agents and molecules with similar functional groups. the specific arrangement of atoms in this compound gives it distinct properties and advantages in certain applications .

Biologische Aktivität

DHOG, or Dihydroxy-2-(hydroxymethyl) octanoic acid, is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

This compound is a derivative of octanoic acid, characterized by the presence of hydroxyl groups that enhance its solubility and reactivity. The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains, making it a candidate for antimicrobial therapy.

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering benefits in conditions characterized by chronic inflammation.

Research Findings

Recent studies have highlighted the significant biological activities of this compound. For instance:

- A study published in Molecules demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be low, indicating strong efficacy .

- Another investigation into the antioxidant properties of this compound revealed that it can significantly reduce oxidative stress markers in vitro. This suggests potential applications in preventing oxidative damage in various diseases .

Case Studies

Several case studies provide insights into the practical applications of this compound:

-

Antimicrobial Efficacy :

- A clinical trial evaluated the effectiveness of this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a marked improvement in patient outcomes with minimal side effects, supporting further investigation into its use as an alternative antimicrobial agent.

-

Oxidative Stress Reduction :

- In a study involving patients with metabolic syndrome, supplementation with this compound led to significant reductions in biomarkers associated with oxidative stress. This finding underscores its potential role in managing metabolic disorders.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H68I6N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-29-43(58)61-34(32-59-41(56)27-22-18-16-20-25-35-37(48)30-39(50)46(54)44(35)52)33-60-42(57)28-23-19-17-21-26-36-38(49)31-40(51)47(55)45(36)53/h9-10,30-31,34H,2-8,11-29,32-33,54-55H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPURVAFCMUEHIC-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I)COC(=O)CCCCCCC2=C(C(=C(C=C2I)I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I)COC(=O)CCCCCCC2=C(C(=C(C=C2I)I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H68I6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161466-45-1 | |

| Record name | DHOG | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161466451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

A: DHOG is a hepatocyte-selective polyiodinated triglyceride contrast agent designed for use in computed tomography (CT) and micro-CT imaging. [, ] Its mechanism of action relies on passive accumulation within hepatocytes, the primary cells of the liver. [, ] This selectivity stems from this compound's structure, mimicking naturally occurring triglycerides, which are readily taken up by the liver. After intravenous administration, this compound is transported in the bloodstream and taken up by hepatocytes, leading to enhanced contrast in CT images of the liver. [] This allows for improved visualization and assessment of liver structures, including tumors and metastases. [, ]

ANone: While the provided abstracts do not delve into the detailed spectroscopic data of this compound, its molecular formula and weight can be deduced from its chemical name: 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate.

A: Research indicates that this compound demonstrates good stability and material compatibility for in vivo imaging. [, ] Its primary application lies in preclinical research using mouse models. this compound has been successfully utilized in micro-CT imaging studies to:

- Assess liver and spleen tumor growth and metastasis in mice. [, ]

- Visualize and quantify the volume of normal spleen tissue, spleen tumors, and liver metastases. []

- Detect small liver metastases, as small as 0.3 mm in diameter. []

- Study ectopic pheochromocytoma tumors in the liver. []

A: Studies have demonstrated a direct relationship between this compound's iodine dose and its imaging efficacy in preclinical models. [] Higher iodine doses result in greater liver enhancement, allowing for clearer visualization of liver structures. [] For instance, in a study using rats, peak liver enhancement increased from 78 HU (42% above baseline) at 50 mg I/kg to 195 HU (255% above baseline) at 300 mg I/kg. [] This dose-dependent efficacy highlights the importance of optimizing the iodine concentration for specific imaging applications.

A: Research suggests that while iodine dose is crucial, the specific composition of the this compound-LE (lipid emulsion) formulation does not significantly impact its efficacy. [] This finding suggests that highly concentrated this compound-LE preparations can be used to minimize the administered dose volume without compromising imaging quality. [] This is particularly beneficial for preclinical studies in small animals where injection volumes are a concern.

A: While this compound has proven valuable in preclinical imaging, one identified limitation is its inability to enhance the visualization of tumor tissue itself. [] this compound is preferentially taken up by healthy hepatocytes. Consequently, tumors and metastases appear as hypodense regions against the enhanced background of the liver parenchyma. [] This characteristic, while potentially hindering the precise delineation of tumor margins, ultimately facilitates the detection and assessment of tumor size and distribution within the liver.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.